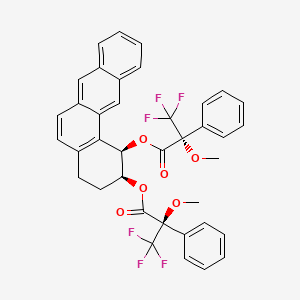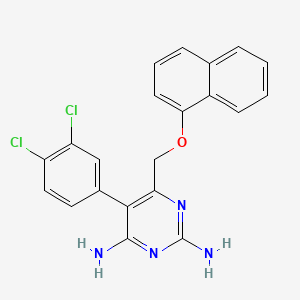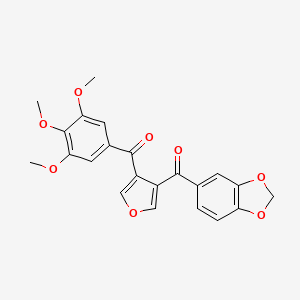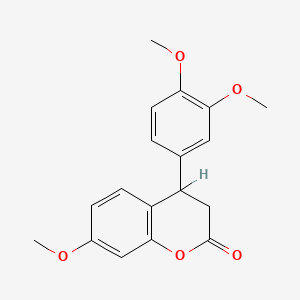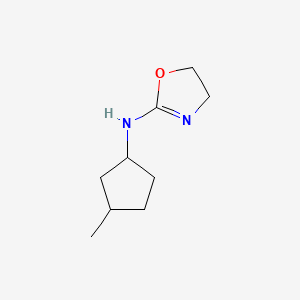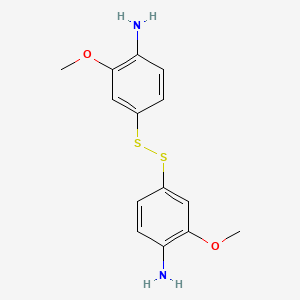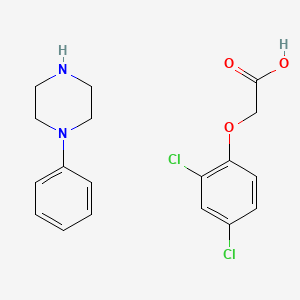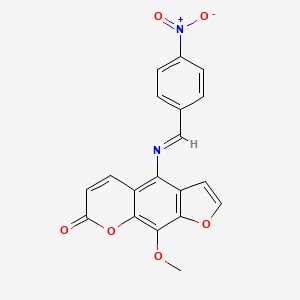
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a methoxy group, and a hydroxy(oxido)amino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between an aldehyde and an amine.
Introduction of the Hydroxy(oxido)amino Group: This group can be introduced through a nitration reaction followed by reduction to form the hydroxy(oxido)amino substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar core structure and exhibit similar biological activities.
Furochromenes: Other furochromene derivatives may have different substituents but share the same core structure.
Benzylideneamino Compounds: Compounds with benzylideneamino groups may exhibit similar reactivity and biological properties.
Uniqueness
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
78439-73-3 |
|---|---|
Fórmula molecular |
C19H12N2O6 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
9-methoxy-4-[(4-nitrophenyl)methylideneamino]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H12N2O6/c1-25-19-17-14(8-9-26-17)16(13-6-7-15(22)27-18(13)19)20-10-11-2-4-12(5-3-11)21(23)24/h2-10H,1H3 |
Clave InChI |
KGOYWTIRYPAGTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)


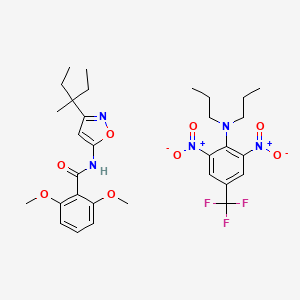
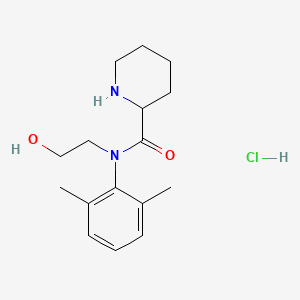
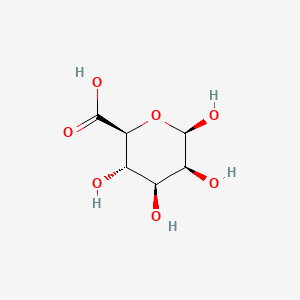
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
